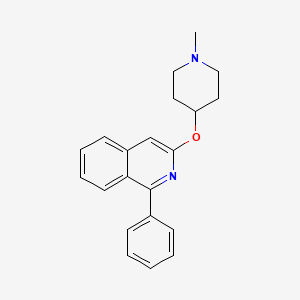
5-Phenyl-2-(5-(p-methoxyphenyl)-1,3,4-oxadiazol-2-ylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenylthiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring fused with an oxadiazole ring, both of which are known for their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenylthiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenylthiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or
Eigenschaften
CAS-Nummer |
199339-10-1 |
|---|---|
Molekularformel |
C18H14N4O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N4O3S/c1-24-13-9-7-12(8-10-13)16-21-22-17(25-16)20-18-19-15(23)14(26-18)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,19,20,22,23) |
InChI-Schlüssel |
DCHXXIJNUIESNV-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)/N=C/3\NC(=O)C(S3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)N=C3NC(=O)C(S3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



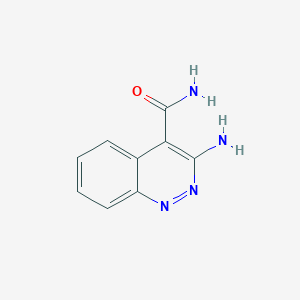
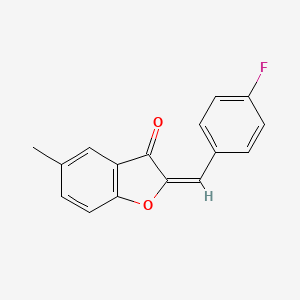
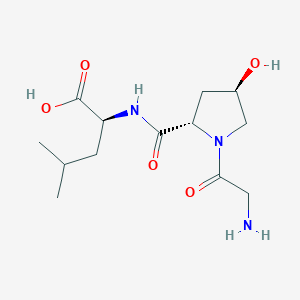
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
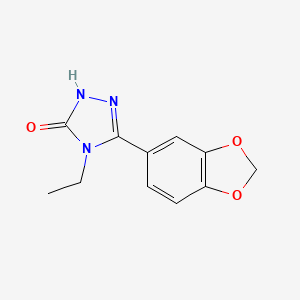
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
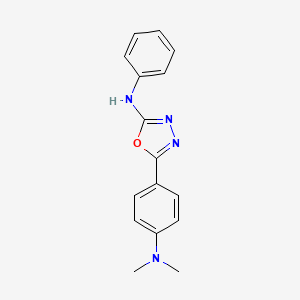
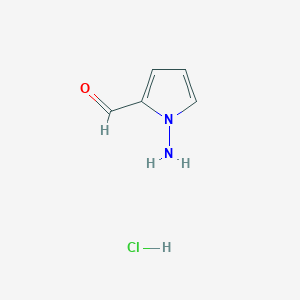
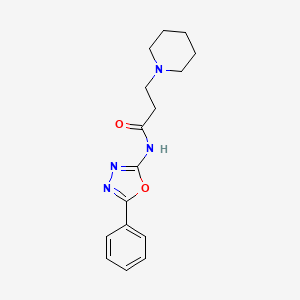
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)
